(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone
Description
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-12-15-6-3-13(24-2)11-16(15)25-17(12)18(21)19-7-9-20(10-8-19)26(22,23)14-4-5-14/h3,6,11,14H,4-5,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPCJIFGNRPHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using methanol and methyl iodide, respectively.
Synthesis of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.
Attachment of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced by reacting cyclopropylsulfonyl chloride with the piperazine ring in the presence of a base.
Coupling of the Benzofuran and Piperazine Moieties: The final step involves coupling the benzofuran moiety with the piperazine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Sulfides and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone is investigated for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins involved in various cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine-Based Methanone Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone (Target) | ~C₂₁H₂₅N₂O₅S* | ~429.5* | Cyclopropylsulfonyl (piperazine), 6-methoxy-3-methylbenzofuran |
| 1-(4-Chlorophenyl)cyclopropylmethanone | C₁₄H₁₆ClN₂O | 278.7 | 4-Chlorophenylcyclopropyl (piperazine) |
| (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone | C₂₆H₂₆ClN₉O | 524.0 | 4-Methylpiperazine, triazole-pyrimidine-aryl system |
| (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone | C₂₁H₂₂N₄O₃ | 378.4 | Cyclopropylpyridazinyl (piperazine), 7-methoxybenzofuran |
*Note: The target compound’s molecular formula and weight are estimated based on structural analogs.
Key Observations :
- Piperazine Core : All compounds feature a piperazine ring, but substitution patterns vary. The target compound’s cyclopropylsulfonyl group introduces sulfonamide character, enhancing hydrogen-bonding capacity compared to the 4-chlorophenylcyclopropyl group in or the pyridazinyl group in .
- Benzofuran vs. Heteroaromatic Systems: The target’s 6-methoxy-3-methylbenzofuran differs from ’s 7-methoxybenzofuran (positional isomerism) and ’s triazole-pyrimidine system.
Physicochemical Properties
- Polarity: The cyclopropylsulfonyl group in the target compound increases polarity compared to (non-sulfonylated cyclopropane) and (pyridazine, less polar than sulfonyl).
Biological Activity
The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone , a piperazine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound, supported by diverse research findings and data tables.
Chemical Structure
The structure of the compound can be represented as follows:
This indicates that the compound contains a piperazine ring, a benzofuran moiety, and a sulfonyl group, which are critical for its biological activity.
Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in cancer cell proliferation and survival. Specifically, the piperazine ring is known to interact with various biological targets, including protein kinases and poly(ADP-ribose) polymerase (PARP) .
1. Anticancer Activity
Studies have shown that derivatives of piperazine can exhibit significant anticancer properties. For instance, compounds structurally related to our target compound have demonstrated efficacy against human breast cancer cell lines by inhibiting PARP activity, leading to increased apoptosis through caspase activation . The IC50 values for related compounds were reported to be around 18 μM, indicating moderate potency.
2. Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Research has highlighted the role of sulfonamide groups in enhancing enzyme inhibition. For example, related compounds have shown strong inhibitory effects on urease and acetylcholinesterase (AChE), with IC50 values ranging from 1.13 to 6.28 µM . This suggests that (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-methoxy-3-methylbenzofuran-2-yl)methanone may also possess similar enzyme-inhibitory properties.
3. Antibacterial Activity
While primarily focused on anticancer properties, some studies have explored the antibacterial potential of piperazine derivatives. Compounds similar to our target showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism likely involves disruption of bacterial cell wall synthesis or function.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 18 | |
| Urease Inhibition | Urease | 1.13 - 6.28 | |
| Acetylcholinesterase | AChE | 2.14 - 6.28 | |
| Antibacterial | Salmonella typhi | Moderate |
Case Studies
A notable study involved synthesizing various piperazine derivatives and assessing their biological activities. The synthesized compounds were evaluated for their ability to inhibit PARP1 activity in breast cancer cells, revealing that several derivatives significantly enhanced apoptosis markers compared to control treatments .
Another case study highlighted the antibacterial efficacy of a related sulfonamide derivative against Bacillus subtilis, where it exhibited an IC50 value indicating strong antibacterial action .
Q & A
How can researchers optimize the synthesis of this compound to achieve high purity (>97%)?
Methodological Answer:
Synthetic optimization should focus on reaction conditions (e.g., solvent selection, temperature control) and purification techniques. For example, column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) is effective for isolating piperazine derivatives, as demonstrated in the purification of structurally similar compounds like 3-(4-Methylpiperazin-1-yl)benzoic acid (purity >97%) . Monitoring reaction progress via TLC or HPLC ensures intermediates are minimized. Post-synthesis, recrystallization in methanol or acetonitrile can further enhance purity, as evidenced by melting point consistency (187–190°C for analogous compounds) .
What advanced analytical techniques are recommended for structural confirmation and impurity profiling?
Methodological Answer:
Combine X-ray crystallography (for absolute configuration) with high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135). For impurity profiling, use HPLC-UV/ELSD with a C18 column and a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v), as validated for structurally complex piperazine derivatives . Impurities <0.1% can be quantified via LC-MS/MS with multiple reaction monitoring (MRM) .
How should researchers design experiments to evaluate its metabolic stability in preclinical models?
Methodological Answer:
Use microsomal incubation assays (human/rat liver microsomes) with NADPH regeneration systems. Monitor parent compound depletion via LC-MS over 0–60 minutes. Calculate intrinsic clearance (CLint) using the formula:
Compare results to reference compounds (e.g., verapamil for high clearance). Discrepancies between in vitro and in vivo data may require adjusting for plasma protein binding or tissue distribution .
What methodologies are suitable for assessing environmental persistence and ecotoxicity?
Methodological Answer:
Follow OECD Test Guideline 307 for soil degradation studies: incubate compound-spiked soil at 20°C and analyze residues via HPLC-UV at intervals (0–60 days). For aquatic toxicity, conduct Daphnia magna acute immobilization tests (48-hour EC50) and algae growth inhibition assays (72-hour IC50). LogP and water solubility data (experimentally derived via shake-flask method) inform bioaccumulation potential .
How can researchers resolve contradictions between computational predictions and experimental solubility data?
Methodological Answer:
Reconcile discrepancies by validating in silico models (e.g., COSMO-RS, QSPR) with experimental shake-flask solubility measurements across pH 1.2–7.4 buffers. For example, if predicted solubility in water (e.g., 0.1 mg/mL) conflicts with observed data, adjust parameters like ionization constants (pKa) measured via potentiometric titration . Solubility enhancers (e.g., cyclodextrins) can be tested using phase-solubility diagrams .
What experimental strategies are recommended for identifying primary pharmacological targets?
Methodological Answer:
Employ affinity chromatography with immobilized compound derivatives to capture binding proteins from tissue lysates. Validate hits via surface plasmon resonance (SPR) for binding kinetics (KD, kon/koff). For GPCR targets, use cAMP accumulation assays or β-arrestin recruitment (BRET-based). Cross-reference with structural analogs like benzofuran-piperazine hybrids showing activity against serotonin receptors .
How can researchers address batch-to-batch variability in biological activity assays?
Methodological Answer:
Standardize synthesis and storage conditions (e.g., inert atmosphere, -80°C storage in amber vials). Implement quality-by-design (QbD) principles for critical parameters (e.g., reaction time, temperature). For bioassays, include internal controls (e.g., reference agonists/antagonists) and validate via Z’-factor calculations to ensure assay robustness. Statistical analysis (ANOVA with post-hoc Tukey test) identifies significant variability sources .
What advanced computational methods are suitable for predicting metabolite profiles?
Methodological Answer:
Combine density functional theory (DFT) for reactive site identification with molecular docking (AutoDock Vina) to cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6). Validate predictions using in vitro metabolite identification (human hepatocytes + LC-HRMS). Key metabolites (e.g., sulfoxide derivatives from cyclopropylsulfonyl oxidation) can be prioritized for quantification .
How should researchers design stability studies under varying pH and temperature conditions?
Methodological Answer:
Conduct forced degradation studies :
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 40°C for 24 hours.
- Oxidative stress : 3% H2O2 at 25°C for 6 hours.
- Photostability : ICH Q1B guidelines (1.2 million lux hours).
Monitor degradation products via UPLC-PDA and characterize using MS/MS. For thermal stability, use TGA/DSC to identify decomposition thresholds .
What strategies are recommended for comparing efficacy across in vitro and in vivo models?
Methodological Answer:
Normalize doses using allometric scaling (e.g., body surface area). In vitro IC50 values (e.g., 10 µM in cell lines) should correlate with in vivo plasma concentrations (AUC-based). Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. For CNS targets, measure brain/plasma ratios post-administration and adjust for blood-brain barrier permeability (e.g., P-gp efflux assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
